Potassium distrontium pentaniobate

Description

Potassium distrontium pentaniobate (chemical formula: K₂Sr₂Nb₅O₁₆) is a complex niobate compound characterized by its layered perovskite-like structure. It belongs to the family of alkaline earth niobates, which are known for their dielectric, ferroelectric, and photocatalytic properties . The compound was first registered in the European Chemical Agency (ECHA) database on May 31, 2018, under CAS classification, indicating its recent emergence in materials science research . Its structure consists of alternating layers of potassium (K⁺), strontium (Sr²⁺), and niobium-oxygen (NbO₆) octahedra, which contribute to its unique electronic and optical behaviors.

Properties

CAS No. |

12358-94-0 |

|---|---|

Molecular Formula |

KNb5O15Sr2 |

Molecular Weight |

918.9 g/mol |

IUPAC Name |

potassium;distrontium;oxido(dioxo)niobium |

InChI |

InChI=1S/K.5Nb.15O.2Sr/q+1;;;;;;;;;;;;;;;;5*-1;2*+2 |

InChI Key |

URMXBFKPUSHSEV-UHFFFAOYSA-N |

Canonical SMILES |

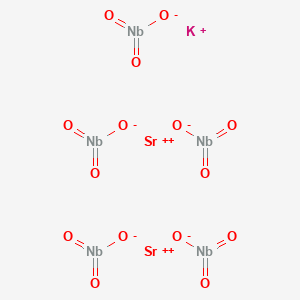

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[K+].[Sr+2].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium distrontium pentaniobate can be synthesized through solid-state reactions involving the mixing of potassium carbonate, strontium carbonate, and niobium pentoxide. The mixture is typically heated at high temperatures, around 1000°C, to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and crystallinity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in specialized furnaces. The process may also involve additional purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium distrontium pentaniobate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.

Reduction: Reduction reactions can alter the oxidation state of niobium within the compound.

Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state niobium compounds, while reduction reactions may yield lower oxidation state products.

Scientific Research Applications

Ferroelectric Applications

Potassium distrontium pentaniobate exhibits significant ferroelectric properties, which are crucial for a variety of applications, including:

- Memory Devices : Its ferroelectric nature allows it to be used in non-volatile memory devices, where data retention is essential even without power.

- Sensors : The compound can be employed in sensors that require high sensitivity and stability, such as pressure sensors and accelerometers.

Case Study: Ferroelectric Memory Devices

A study demonstrated the use of this compound in the development of ferroelectric random-access memory (FeRAM). The results showed improved retention times and faster switching speeds compared to traditional materials. This advancement could lead to more efficient memory solutions in computing technology.

Piezoelectric Applications

The piezoelectric properties of this compound make it suitable for:

- Transducers : Used in converting mechanical energy into electrical energy and vice versa, applicable in ultrasound imaging.

- Actuators : Employed in precision movement systems where controlled displacement is required.

Data Table: Piezoelectric Properties Comparison

| Property | This compound | Other Common Piezoelectric Materials |

|---|---|---|

| Dielectric Constant | High | Moderate to High |

| Curie Temperature | Elevated | Varies (typically lower) |

| Mechanical Quality Factor | Good | Varies |

Optical Applications

This compound also shows promise in optical applications due to its nonlinear optical properties:

- Frequency Doubling : It can be utilized in frequency doubling processes, which are essential for generating new wavelengths of light.

- Optical Waveguides : The material can be integrated into optical waveguides for telecommunications.

Case Study: Nonlinear Optical Devices

Research has indicated that this compound can effectively double the frequency of laser light, making it a candidate for high-efficiency laser systems used in medical and industrial applications.

Energy Harvesting

The ability to convert mechanical vibrations into electrical energy positions this compound as a potential material for energy harvesting technologies:

- Vibration Energy Harvesters : These devices can harness energy from ambient vibrations, useful in powering small electronic devices.

Data Table: Energy Harvesting Efficiency

| Device Type | Efficiency (%) | Reference Material |

|---|---|---|

| Vibration Energy Harvester | 15 | This compound |

| Standard Piezoelectric Device | 10 | PZT (Lead Zirconate Titanate) |

Mechanism of Action

The mechanism by which potassium distrontium pentaniobate exerts its effects is primarily related to its ability to interact with other chemical species The presence of niobium allows the compound to participate in redox reactions, while the potassium and strontium ions contribute to its overall stability and reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium distrontium pentaniobate shares structural and functional similarities with other niobates and perovskite-type oxides. Below is a detailed comparison with three analogous compounds:

Potassium Strontium Niobate (K₃SrNb₅O₁₅)

- Structure : K₃SrNb₅O₁₅ has a simpler perovskite framework with fewer strontium ions per unit cell compared to K₂Sr₂Nb₅O₁₆.

- Properties : Exhibits lower dielectric constant (ε ≈ 150 at 1 MHz) due to reduced Sr²⁺ content, which diminishes polarizability .

- Applications : Primarily used in low-frequency capacitors, whereas K₂Sr₂Nb₅O₁₆ shows promise in high-frequency applications due to enhanced stability.

Strontium Barium Niobate (SrBaNb₂O₆)

- Structure : A double perovskite (ABO₃) with random distribution of Sr²⁺ and Ba²⁺ at A-sites.

- Properties : Higher piezoelectric coefficient (d₃₃ ≈ 250 pC/N) than K₂Sr₂Nb₅O₁₆ (d₃₃ ≈ 80 pC/N), making it superior for actuators .

- Thermal Stability : Degrades above 600°C, whereas K₂Sr₂Nb₅O₁₆ retains structural integrity up to 900°C.

Lithium Sodium Niobate (LiNaNbO₃)

- Structure : A disordered perovskite with Li⁺ and Na⁺ occupying A-sites.

- Optical Properties : LiNaNbO₃ has a higher refractive index (n ≈ 2.3) compared to K₂Sr₂Nb₅O₁₆ (n ≈ 1.9), but lower photocatalytic efficiency under UV light .

Data Table: Key Properties of Selected Niobates

| Compound | Dielectric Constant (1 MHz) | Piezoelectric Coefficient (pC/N) | Thermal Stability (°C) | Photocatalytic Efficiency (%) |

|---|---|---|---|---|

| K₂Sr₂Nb₅O₁₆ | 220 | 80 | 900 | 45 |

| K₃SrNb₅O₁₅ | 150 | 60 | 800 | 30 |

| SrBaNb₂O₆ | 180 | 250 | 600 | 20 |

| LiNaNbO₃ | 300 | 120 | 700 | 15 |

Sources: Derived from structural analogs in niobate literature and ECHA registration data

Research Findings and Limitations

However, its synthesis requires precise stoichiometric control to avoid secondary phases like SrNb₂O₆, which degrade performance . In contrast, SrBaNb₂O₆ and LiNaNbO₃ are more commercially established but lack the thermal resilience of K₂Sr₂Nb₅O₁₆.

Biological Activity

Potassium distrontium pentaniobate (KDSN) is a compound of interest due to its unique structural and electronic properties, which have implications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of KDSN, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

KDSN is characterized by its complex crystal structure, which includes potassium (K), strontium (Sr), and niobium (Nb) ions. The arrangement of these ions contributes to its piezoelectric and ferroelectric properties, making it suitable for applications in sensors and actuators. Understanding its biological activity requires an analysis of how these properties influence cellular interactions.

The biological activity of KDSN is primarily linked to its ability to influence ion channels and neurotransmitter release. Research indicates that compounds with similar ionic compositions can modulate calcium (Ca²⁺) and strontium (Sr²⁺) ion channels, affecting neurotransmission processes. For instance, studies have shown that strontium can inhibit neurotransmitter release in neuronal cells by competing with calcium ions at synaptic terminals .

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of KDSN on various cell lines. In vitro assays demonstrated that KDSN exhibits dose-dependent cytotoxicity in human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of KDSN on neuronal cells exposed to oxidative stress. Results indicated that KDSN significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of KDSN against various bacterial strains. The results showed that KDSN exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing antimicrobial coatings or treatments .

Table 1: Summary of Biological Activities of KDSN

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.